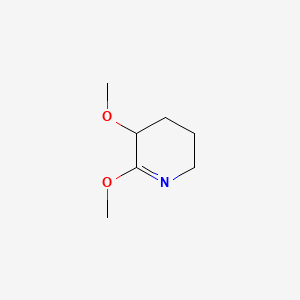
5,6-Dimethoxy-2,3,4,5-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethoxy-2,3,4,5-tetrahydropyridine is a chemical compound belonging to the class of tetrahydropyridines, which are characterized by a saturated six-membered ring containing one nitrogen atom. This compound is notable for its two methoxy groups (-OCH₃) attached to the 5 and 6 positions of the tetrahydropyridine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-2,3,4,5-tetrahydropyridine typically involves the following steps:
Starting Materials: The synthesis often begins with readily available starting materials such as 2,3,4,5-tetrahydropyridine and methanol.
Methylation Reaction: The tetrahydropyridine ring undergoes methylation, where methanol reacts with the nitrogen atom in the presence of a strong acid catalyst (e.g., hydrochloric acid) to introduce the methoxy groups.
Purification: The reaction mixture is then purified to isolate the desired product, often using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale methylation processes to ensure efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions: 5,6-Dimethoxy-2,3,4,5-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Substitution reactions can replace one or more of the methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can yield compounds such as this compound-1-oxide.
Reduction Products: Reduction can produce this compound derivatives with reduced oxidation states.
Substitution Products: Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
5,6-Dimethoxy-2,3,4,5-tetrahydropyridine has several scientific research applications across various fields:
Chemistry: It serves as a building block in organic synthesis and is used in the development of new chemical entities.
Biology: The compound is utilized in biological studies to understand the role of tetrahydropyridines in biological systems.
Medicine: It has potential therapeutic applications, including the development of pharmaceuticals targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 5,6-Dimethoxy-2,3,4,5-tetrahydropyridine exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context and application.
類似化合物との比較
5,6-Dimethoxy-2,3,4,5-tetrahydropyridine is compared with other similar compounds to highlight its uniqueness:
6-Acetyl-2,3,4,5-tetrahydropyridine: This compound differs by having an acetyl group instead of methoxy groups, leading to different chemical properties and reactivity.
2,3,4,5-Tetrahydropyridine: The absence of methoxy groups results in a different set of chemical behaviors and applications.
Would you like more information on any specific aspect of this compound?
特性
CAS番号 |
60941-87-9 |
|---|---|
分子式 |
C7H13NO2 |
分子量 |
143.18 g/mol |
IUPAC名 |
5,6-dimethoxy-2,3,4,5-tetrahydropyridine |
InChI |
InChI=1S/C7H13NO2/c1-9-6-4-3-5-8-7(6)10-2/h6H,3-5H2,1-2H3 |
InChIキー |
XANJAVJKUZZYOR-UHFFFAOYSA-N |
正規SMILES |
COC1CCCN=C1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


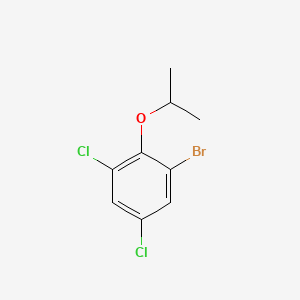
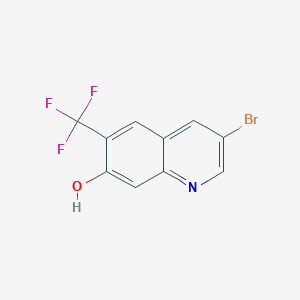


![(5S,6S)-1-Azaspiro[4.4]nonan-6-YL acetate](/img/structure/B15360369.png)
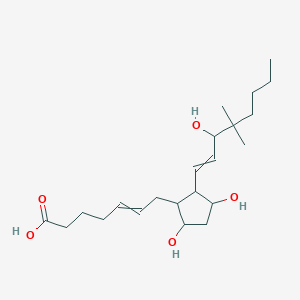
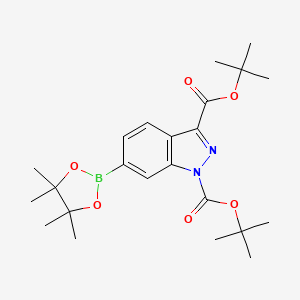
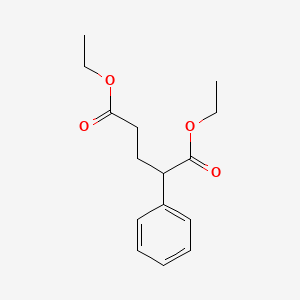

![3-Bromo-7-nitroimidazo[5,1-b]thiazole](/img/structure/B15360402.png)

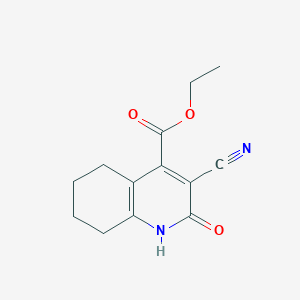
![4-[5-(6,7-Dimethoxycinnolin-4-yl)pyridin-2-yl]morpholine](/img/structure/B15360426.png)
![2-Chloro-3-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-4-one](/img/structure/B15360433.png)
